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Compound of Interest

Compound Name: 4-(1H-tetrazol-5-ylmethyl)aniline

Cat. No.: B144209 Get Quote

Technical Guide: 4-(1H-tetrazol-5-
ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(1H-tetrazol-5-ylmethyl)aniline is a heterocyclic organic compound featuring a core aniline

structure linked to a tetrazole ring via a methylene bridge. The tetrazole moiety is a significant

pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a

carboxylic acid group.[1][2] This substitution can enhance metabolic stability, improve

lipophilicity, and modulate the pharmacokinetic profile of a drug candidate.[1] As a bifunctional

molecule, possessing both a reactive amine group on the aniline ring and the acidic N-H proton

of the tetrazole, 4-(1H-tetrazol-5-ylmethyl)aniline serves as a versatile building block in the

synthesis of more complex, drug-like molecules for various therapeutic targets.[3][4] This guide

provides a comprehensive overview of its chemical properties, a detailed experimental protocol

for its synthesis and characterization, and its applications in drug discovery.

Physicochemical and Structural Data
The fundamental properties of 4-(1H-tetrazol-5-ylmethyl)aniline are summarized below. This

data is crucial for its handling, characterization, and application in synthetic chemistry.
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Property Value Reference

Molecular Formula C₈H₉N₅ [5]

Molecular Weight 175.19 g/mol [5]

CAS Number 131117-50-5 N/A

Appearance Solid (predicted) N/A

SMILES
NC1=CC=C(CC2=NN=NN2)C

=C1

InChI Key
KYRUSFOAGBAPGT-

UHFFFAOYSA-N

Experimental Protocols
Synthesis via [3+2] Cycloaddition
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the

[3+2] cycloaddition reaction between an organic nitrile and an azide source.[6][7] The following

protocol describes the synthesis of 4-(1H-tetrazol-5-ylmethyl)aniline from its nitrile precursor,

2-(4-aminophenyl)acetonitrile.

Reaction Scheme:

Materials and Reagents:

2-(4-aminophenyl)acetonitrile

Sodium Azide (NaN₃)

Ammonium Chloride (NH₄Cl)

N,N-Dimethylformamide (DMF), anhydrous

Hydrochloric Acid (HCl), concentrated and dilute (e.g., 3 M)

Sodium Nitrite (NaNO₂) (for quenching residual azide)
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Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Deionized Water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 2-(4-aminophenyl)acetonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and

ammonium chloride (1.2-1.5 eq).[8]

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a

solution or suspension (approx. 5-10 mL per mmol of nitrile).[8][9]

Heating: Heat the reaction mixture to 110-120 °C and stir vigorously for 5-12 hours.[8]

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is

consumed.

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly

add dilute HCl to acidify the mixture to pH ~2. This step protonates the tetrazole ring. To

quench any unreacted azide, cool the mixture in an ice bath and add a solution of sodium

nitrite (NaNO₂) portion-wise, stirring for 1 hour. Caution: Sodium azide is highly toxic, and its

reaction with acid generates volatile and explosive hydrazoic acid (HN₃). This step must be

performed in a well-ventilated fume hood with appropriate personal protective equipment.

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with

ethyl acetate (3 x volume of DMF).

Washing: Wash the combined organic layers with deionized water and then with brine to

remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure 4-
(1H-tetrazol-5-ylmethyl)aniline.[10]

Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques. Expected results are summarized below.

Technique Expected Data

¹H NMR

Signals corresponding to the aniline aromatic

protons (typically two doublets in the 6.5-7.5

ppm range), a singlet for the methylene (-CH₂-)

protons (approx. 4.0-4.5 ppm), a broad singlet

for the amine (-NH₂) protons, and a very broad

singlet for the tetrazole N-H proton (often >10

ppm and may exchange with D₂O).[11][12]

¹³C NMR

Aromatic carbon signals (115-150 ppm), a

methylene carbon signal (~30 ppm), and a

signal for the tetrazole ring carbon (~155 ppm).

[11][12]

FT-IR (KBr)

Characteristic absorption bands for N-H

stretching of the amine and tetrazole ring

(broad, 2500-3400 cm⁻¹), C-H stretching

(~2900-3100 cm⁻¹), C=C aromatic stretching

(~1600 cm⁻¹), and tetrazole ring vibrations

(~1000-1500 cm⁻¹).[13][14]

Mass Spec (ESI)

In positive mode, the [M+H]⁺ ion would be

observed at m/z 176.09. Characteristic

fragmentation may involve the loss of N₂ (28

Da) from the tetrazole ring.[13]

Applications in Drug Discovery
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4-(1H-tetrazol-5-ylmethyl)aniline is not typically an active pharmaceutical ingredient itself but

serves as a crucial intermediate or building block in the synthesis of more complex molecules.

[3][15] Its utility stems from the strategic placement of the tetrazole ring and the primary

aromatic amine.

Scaffold for Library Synthesis: The aniline amine group is a versatile handle for a wide range

of chemical modifications, including amidation, alkylation, diazotization, and participation in

multicomponent reactions. This allows for the rapid generation of diverse compound libraries

for high-throughput screening.[2][4]

Bioisostere Introduction: The molecule provides a straightforward way to incorporate the

tetrazole group, a proven carboxylic acid bioisostere, into a target scaffold. This is a key

strategy in lead optimization to improve drug-like properties.[1]

Fragment-Based Drug Discovery (FBDD): The compound can be considered a fragment that

combines two key functionalities (aniline and tetrazole). In FBDD, such fragments are

screened for weak binding to a biological target, and hits are then grown or linked to develop

more potent leads.[1]

Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified

product as described in the experimental protocol.
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reagent process product caution 2-(4-aminophenyl)acetonitrile
+ NaN3 + NH4Cl

Add DMF Solvent

Heat (110°C, 5-12h)
[3+2] Cycloaddition

Acidify (HCl)
Quench (NaNO2)

Caution:
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Liquid-Liquid Extraction
(Ethyl Acetate)

Wash & Dry

Concentrate
(Rotary Evaporation)

Purification
(Recrystallization / Chromatography)

Pure 4-(1H-tetrazol-5-ylmethyl)aniline

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 4-(1H-tetrazol-5-ylmethyl)aniline.
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Role as a Building Block in Drug Discovery
This diagram shows the conceptual pathway of how 4-(1H-tetrazol-5-ylmethyl)aniline is

utilized as a starting material in a typical drug discovery campaign.

Chemical Synthesis Screening & Optimization

start_mat

process

result
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Chemical Modification
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Input
Diverse Compound Library High-Throughput
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(SAR Studies) Lead Candidate

Click to download full resolution via product page

Caption: Conceptual use of 4-(1H-tetrazol-5-ylmethyl)aniline in a drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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